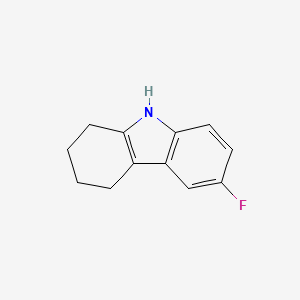

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Vue d'ensemble

Description

“6-fluoro-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .

Synthesis Analysis

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The nature of the selected oxidant determines whether 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones are obtained . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process is complete aromatization of the polycyclic system .

Molecular Structure Analysis

The InChI code for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 .

Chemical Reactions Analysis

The chemical reactions involving 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole are influenced by various factors such as the type of substrate, oxidants, solvents, and the concentration of reactants . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .

Physical And Chemical Properties Analysis

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a solid at room temperature . It should be stored in a refrigerator .

Applications De Recherche Scientifique

Comprehensive Analysis of 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazole Applications

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a compound with a broad spectrum of potential applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Pharmaceutical Research: Anticancer Properties: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole has been explored for its potential anticancer properties. The compound’s structure allows for interaction with various biological targets, which could be leveraged in the development of new anticancer drugs. Research has focused on synthesizing derivatives that could selectively target cancer cells without harming healthy cells.

Agricultural Chemistry: Antifungal Activity: In the agricultural sector, this compound has shown promise due to its antifungal activity. It could be used to develop safer fungicides that protect crops from fungal pathogens, thereby increasing crop yield and reducing the reliance on more toxic chemicals currently used in agriculture.

Material Science: Organic Semiconductor Synthesis: The unique structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole makes it a candidate for use in organic semiconductor synthesis. Its potential applications in electronic devices include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of flexible and lightweight electronic components.

Neuropharmacology: Neuroprotective Agent: Research into neurodegenerative diseases has identified 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole as a potential neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural pathways suggests it could be beneficial in treating conditions such as Alzheimer’s and Parkinson’s disease.

Chemical Synthesis: Regioselective Oxidation: The compound serves as a key intermediate in regioselective oxidation processes to obtain various functionalized tetrahydrocarbazoles. These reactions are crucial for the synthesis of complex organic molecules that have applications in multiple research fields, including medicinal chemistry .

Safety And Hazards

Propriétés

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQOAURZPIFPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407982 | |

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

2367-17-1 | |

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)